2,5-二甲基-3-苯基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that contain a pyrazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrazoles with various electrophiles . The specific synthesis process can vary depending on the substituents on the pyrazole and pyrimidine rings .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure. For example, the compound’s solubility, stability, and reactivity can be influenced by the substituents on the pyrazole and pyrimidine rings .科学研究应用
抗分枝杆菌活性
吡唑并[1,5-a]嘧啶,包括类似于 2,5-二甲基-3-苯基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺的化合物,已被识别为分枝杆菌 ATP 合酶的有效抑制剂。这使得它们成为治疗结核分枝杆菌 (M.tb) 的潜在候选药物。它们的构效关系研究强调了具有显著的体外 M.tb 生长抑制作用、低 hERG 责任和良好稳定性的化合物,突出了它们在抗分枝杆菌应用中的潜力 (Sutherland 等,2022)。
在杂环化学中的合成和用途
吡唑并[1,5-a]嘧啶的合成已得到广泛研究,导致了各种衍生物的开发。这些化合物作为四杂环体系合成中的重要中间产物,并已用于创建具有潜在生物活性的新型杂环化合物。这展示了这些化合物在合成化学中的多功能性以及它们在开发新的药理活性剂方面的潜力 (El-Essawy,2010)。
5-羟色胺 5-HT6 受体拮抗作用
吡唑并[1,5-a]嘧啶类中的化合物已被合成并研究其作为 5-羟色胺 5-HT6 受体拮抗剂的活性。这项研究导致了具有显着活性的化合物的开发,有助于理解该类化合物中的构效关系以及它们作为 5-HT6 拮抗剂的潜力,这可能对神经和精神疾病产生影响 (Ivachtchenko 等,2013)。
抗癌潜力
一些吡唑并[1,5-a]嘧啶衍生物在抗癌研究中显示出前景。这些化合物已针对其抗肿瘤活性进行了测试,特别是针对特定的癌细胞系,表明它们作为抗癌剂的潜力。这项研究对于探索癌症治疗的新治疗选择具有重要意义 (Abdellatif 等,2014)。
新型合成方法
已经开发了吡唑并[1,5-a]嘧啶衍生物的创新合成方法,包括一锅合成技术,该技术提高了效率并减少了对环境的影响。这些方法展示了化学合成不断发展的格局及其在更可持续地生产复杂分子的应用 (Kaping 等,2020)。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to a decrease in tumor size .
安全和危害
未来方向
生化分析
Biochemical Properties
For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel CDK2 inhibitors .
Cellular Effects
Related compounds have shown significant inhibitory activity against various cell lines . For example, some pyrazolo[1,5-a]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2/cyclin A2, which suggests that they may exert their effects at the molecular level by binding to this enzyme and inhibiting its activity .
属性
IUPAC Name |
2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-11-18(22-13-16-7-6-10-21-12-16)25-20(23-14)19(15(2)24-25)17-8-4-3-5-9-17/h3-12,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLNCVELPIRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。